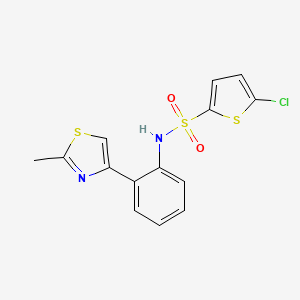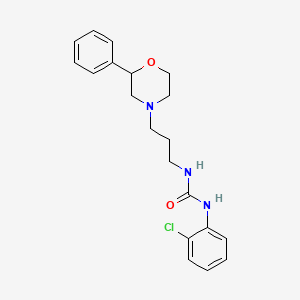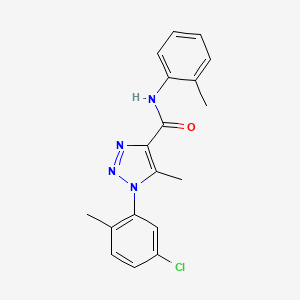
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and agriculture.
作用機序
The mechanism of action of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide varies depending on its application. In medicinal chemistry, the compound has been reported to exert its anticancer, antifungal, and antibacterial activities by inhibiting the activity of specific enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. In materials science, the compound has been used as a building block for the synthesis of various functional materials due to its unique electronic and optical properties.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit various biochemical and physiological effects. In medicinal chemistry, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation in animal models. In materials science, the compound has been used to synthesize materials with unique electronic and optical properties.
実験室実験の利点と制限
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the final product is high. The compound has also been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, the compound also has some limitations. It may exhibit toxicity or adverse effects in animal models, and its mechanism of action may not be fully understood.
将来の方向性
There are several future directions for the research of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide. In medicinal chemistry, further studies are needed to investigate the compound's potential use as an antidiabetic agent and anticonvulsant. The compound's mechanism of action in inhibiting the growth and proliferation of cancer cells, fungi, and bacteria also needs to be further elucidated. In materials science, the compound's potential applications in optoelectronic devices and sensors need to be further explored. In agriculture, the compound's potential use as a herbicide and insecticide needs to be further evaluated. Overall, the research on 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has the potential to lead to the development of new drugs, materials, and agricultural products.
合成法
The synthesis of 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with o-toluidine to form 5-chloro-2-methyl-N-(o-tolyl)benzamide. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, which is subsequently treated with acetic anhydride to form the final product. The synthesis method is relatively simple and efficient, and the yield of the final product is high.
科学的研究の応用
1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antifungal, and antibacterial activities. The compound has also been evaluated for its potential use as an anticonvulsant, anti-inflammatory, and antidiabetic agent. In addition, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in materials science. It has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. The compound has also been evaluated for its potential use as a herbicide and insecticide in agriculture.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-11-6-4-5-7-15(11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)9-8-12(16)2/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXGWGDPKKYSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)
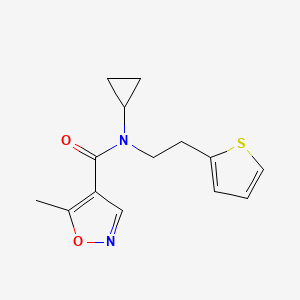

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2785694.png)
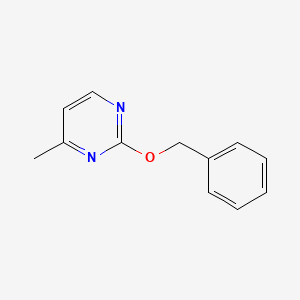
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)

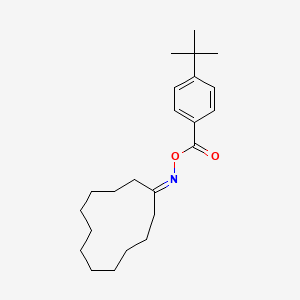

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2785705.png)
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2785706.png)
![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)
